![molecular formula C17H17ClN2O4 B3824671 3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid is a chemical compound used in scientific research for its potential therapeutic properties. It is commonly referred to as MK-0571 and is classified as a selective agonist of the GPR40 receptor, a protein that plays a crucial role in regulating insulin secretion and glucose homeostasis.
Wirkmechanismus
MK-0571 selectively activates the GPR40 receptor, a protein found on the surface of pancreatic beta cells. Activation of this receptor stimulates the release of insulin in response to elevated levels of glucose in the blood, thereby improving glucose tolerance. Additionally, activation of the GPR40 receptor has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
MK-0571 has been shown to have a range of biochemical and physiological effects. It selectively activates the GPR40 receptor, stimulating insulin secretion and improving glucose tolerance. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of MK-0571.
Vorteile Und Einschränkungen Für Laborexperimente
MK-0571 has several advantages for lab experiments. Its selective activation of the GPR40 receptor allows for the study of its specific effects on insulin secretion and glucose tolerance. Additionally, its anti-inflammatory and neuroprotective effects make it a potential treatment for a range of diseases. However, its limitations include the need for further research to fully understand its biochemical and physiological effects, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for research on MK-0571. These include further studies on its biochemical and physiological effects, as well as its potential therapeutic applications for type 2 diabetes, inflammatory diseases, and neurodegenerative diseases. Additionally, research on the potential side effects of MK-0571 is needed to fully understand its safety and efficacy as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
MK-0571 has been extensively studied in scientific research for its potential therapeutic applications. Its selective activation of the GPR40 receptor has been shown to stimulate insulin secretion and improve glucose tolerance, making it a potential treatment for type 2 diabetes. Additionally, MK-0571 has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for a range of inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-[(2-methoxypyridine-3-carbonyl)amino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-17-14(3-2-8-19-17)16(23)20-10-12(9-15(21)22)11-4-6-13(18)7-5-11/h2-8,12H,9-10H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXOYQQCYITLNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-{[(2-methoxypyridin-3-yl)carbonyl]amino}butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.